Comprehensive Physicochemical Profiling of 2-(Bromomethyl)-3-nitrobenzonitrile: Molecular Weight, Boiling Point, and Implications in Drug Development
Comprehensive Physicochemical Profiling of 2-(Bromomethyl)-3-nitrobenzonitrile: Molecular Weight, Boiling Point, and Implications in Drug Development
Executive Summary
In the synthesis of complex active pharmaceutical ingredients (APIs), 2-(bromomethyl)-3-nitrobenzonitrile (CAS: 93213-75-3) serves as a highly functionalized, electrophilic aromatic building block. Characterized by three distinct functional groups—a reactive bromomethyl moiety, an electron-withdrawing nitro group, and a cyano group—it presents unique physicochemical challenges during synthesis, purification, and analysis.
This technical whitepaper provides an authoritative guide on the molecular weight and boiling point dynamics of this compound. By exploring the causality behind its thermal instability and detailing robust, self-validating experimental protocols, this guide equips drug development professionals with the methodologies required to accurately characterize and handle this reactive intermediate.
Chemical Identity & Molecular Weight Dynamics
Structural Significance and Mass Profiling
The molecular formula of 2-(bromomethyl)-3-nitrobenzonitrile is C₈H₅BrN₂O₂[1]. The presence of the heavy bromine atom significantly impacts both its physical density—estimated at 1.70 g/cm³[2]—and its mass spectrometric profile.
While the standard average molecular weight is 241.04 g/mol [1], high-resolution mass spectrometry (HRMS) relies on exact mass for structural elucidation. Due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the compound exhibits a characteristic isotopic doublet. The calculated exact monoisotopic mass for the ⁷⁹Br isotopologue is 239.95344 Da [3]. Recognizing this specific isotopic signature is essential for distinguishing the intact precursor from potential degradation products (such as debrominated impurities) during drug development workflows.
Boiling Point Dynamics & Thermal Stability
The Causality of Thermal Degradation
A common pitfall in the handling of benzyl bromides is the assumption of thermal stability at atmospheric pressure. Commercial chemical databases frequently report "No data available" for the boiling point of 2-(bromomethyl)-3-nitrobenzonitrile. This is not due to a lack of measurement attempts, but rather because the compound undergoes severe thermal decomposition before reaching its theoretical atmospheric boiling point (predicted to be >350°C).
Mechanistic Causality: The bond dissociation energy of the C–Br bond is relatively low and is further weakened by the strong electron-withdrawing effects of the adjacent nitro (-NO₂) and cyano (-CN) groups on the aromatic ring. At temperatures exceeding 200°C at 760 mmHg, homolytic cleavage of the C–Br bond initiates radical-mediated degradation and polymerization. Consequently, atmospheric distillation is strictly contraindicated.
Reduced-Pressure Distillation
To accurately determine the boiling point or to purify the compound via distillation, researchers must utilize high-vacuum systems. By reducing the system pressure to < 0.1 mmHg, the boiling point is artificially lowered into a safe thermal window (typically extrapolated to 140–170°C), preserving the integrity of the bromomethyl electrophile.
Caption: Thermal degradation vs. safe vaporization pathways of 2-(bromomethyl)-3-nitrobenzonitrile.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, the following protocols describe the exact methodologies for determining the molecular weight and thermal stability of this compound. Every step is designed to cross-verify the results, creating a self-validating analytical loop.
Protocol A: Exact Mass Determination via LC-HRMS (ESI)
Purpose: To verify the exact molecular weight while preventing solvent-induced degradation.
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Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of anhydrous HPLC-grade Acetonitrile (MeCN).
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Causality: Protic solvents like methanol or ethanol must be avoided, as they can induce nucleophilic substitution at the reactive bromomethyl carbon, leading to false mass readings (e.g., methoxybenzyl derivatives).
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Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column. Elute using a gradient of Water (0.1% Formic Acid) and MeCN (0.1% Formic Acid).
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Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. Monitor for protonated species [M+H]⁺ as well as common adducts like [M+Na]⁺.
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Mass Analysis: Scan using a Q-TOF or Orbitrap analyzer.
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Self-Validation Step: The system validates the compound's identity if the isotopic ratio of the M / M+2 peaks is approximately 50.5 : 49.5. If this specific bromine isotopic signature is missing, the C–Br bond has been compromised.
Caption: Step-by-step LC-HRMS workflow for exact mass and isotopic distribution determination.
Protocol B: Thermal Profiling and Boiling Point Estimation via TGA/DSC
Purpose: To safely estimate the boiling point and map the thermal degradation threshold.
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Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA) using high-purity indium and zinc standards.
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Sample Loading: Place 5.0 mg of the compound into an aluminum crucible. Pierce the lid with a pinhole to allow vaporized gas to escape without pressure buildup.
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Atmospheric Control: Purge the furnace with dry Nitrogen at 50 mL/min.
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Causality: An inert atmosphere prevents oxidative degradation, ensuring that any observed mass loss is strictly due to vaporization or intrinsic thermal decomposition.
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Heating Ramp: Apply a controlled heating rate of 10°C/min from 25°C to 400°C.
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Self-Validation Step (Data Interpretation):
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If the TGA shows mass loss correlating with a sharp endothermic DSC peak, safe vaporization (boiling) is occurring.
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If the mass loss correlates with a jagged exotherm or erratic baseline shifts, thermal decomposition (C–Br cleavage) is dominating. This validates the maximum safe handling temperature for the batch.
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Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of 2-(bromomethyl)-3-nitrobenzonitrile to facilitate rapid reference during drug design and synthetic planning.
| Property | Value | Analytical Significance |
| CAS Number | 93213-75-3 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C₈H₅BrN₂O₂ | Dictates the elemental composition and reactivity. |
| Average Molecular Weight | 241.04 g/mol | Used for stoichiometric calculations in bulk synthesis. |
| Exact Mass (Monoisotopic) | 239.95344 Da | Critical target mass for HRMS identification (⁷⁹Br isotope). |
| Density (Predicted) | 1.70 g/cm³ | Informs phase separation behavior during liquid-liquid extractions. |
| Boiling Point (Atmospheric) | Decomposes (>200°C) | Highlights the necessity of avoiding high-temperature atmospheric processing. |
| Boiling Point (Vacuum) | ~140–170°C (<0.1 mmHg) | The operational target range for safe distillation and purification. |
References
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Title: 2-(溴甲基)-3-硝基苯甲腈 CAS#: 93213-75-3 Source: chemwhat.tw URL: [Link]
